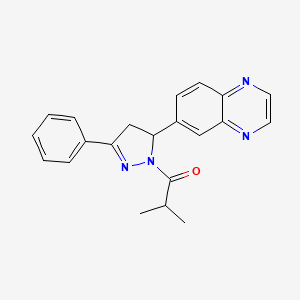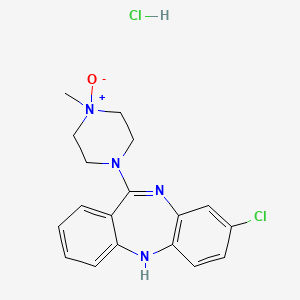![molecular formula C26H28ClN5O2S B2472041 1-((2-Chlorbenzyl)thio)-N-Cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid CAS No. 1111221-62-5](/img/new.no-structure.jpg)
1-((2-Chlorbenzyl)thio)-N-Cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28ClN5O2S and its molecular weight is 510.05. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Verbindung wurde als potenzielles antivirales Mittel synthetisiert. Durch aromatische nucleophile Substitution wurden neuartige Derivate hergestellt. Unter diesen zeigte Verbindung 8b vielversprechende antivirale Aktivität. Weitere Studien könnten ihren Wirkmechanismus und ihre Wirksamkeit gegen bestimmte Viren untersuchen .
Antibakterielle und antifungale Eigenschaften
In-vitro-Antimicrobial Screening ergab, dass mehrere Derivate antibakterielle und/oder antifungale Aktivitäten besitzen. Insbesondere die Verbindungen 4d, 6c, 7b und 8a zeigten Wirksamkeit gegen pathogene Organismen. Die Untersuchung ihres Wirkmechanismus und potenzieller klinischer Anwendungen wäre wertvoll .
Potenzial zur DNA-Interkalation
In Anbetracht ihrer Struktur kann diese Verbindung mit DNA interkalieren. DNA-Interkalatoren spielen eine entscheidende Rolle in der Krebstherapie und anderen biomedizinischen Anwendungen. Weitere Forschung könnte ihre Bindungsaffinität, Selektivität und Auswirkungen auf zelluläre Prozesse untersuchen .
Strukturmodifikationen zur Verbesserung der Bioaktivität
Um ihre Bioaktivität zu verbessern, wurden Strukturmodifikationen untersucht. Die Einarbeitung von Piperazin- oder Piperidin-Untereinheiten (ähnlich wie bei Fluorchinolon-Antibiotika) könnte die antimikrobiellen Eigenschaften verbessern. Zusätzlich wurden Thioamidgruppen und [1,3,4]-Oxadiazol-Einheiten eingeführt, um die antivirale und antimikrobielle Wirkung zu optimieren .
Struktur-Wirkungs-Beziehungsstudien (SAR)
Das Verständnis der SAR verwandter Verbindungen ist entscheidend. In-silico-Pharmakokinetik- und Molekülmodellierungsstudien könnten Aufschluss darüber geben, wie diese Verbindung mit biologischen Zielstrukturen interagiert und die weitere Optimierung lenken .
Wirkmechanismus
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .
Mode of Action
It’s known that triazole compounds can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . In the case of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives, they have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Based on the inhibition of c-met and vegfr-2, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they exhibit satisfactory activity compared with lead compounds
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in cancer cells. For instance, a similar compound was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of A549 cells .
Biochemische Analyse
Biochemical Properties
Triazoloquinazolines, including 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, are known to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a variety of biochemical reactions, contributing to their versatile biological activities .
Cellular Effects
Triazoloquinazolines have been found to exhibit antiproliferative activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoloquinazolines are known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoloquinazolines are known to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Triazoloquinazolines are known to exhibit threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Triazoloquinazolines are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Triazoloquinazolines are known to interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Triazoloquinazolines are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
CAS-Nummer |
1111221-62-5 |
|---|---|
Molekularformel |
C26H28ClN5O2S |
Molekulargewicht |
510.05 |
IUPAC-Name |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


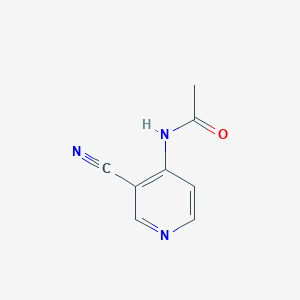
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)
![2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2471961.png)

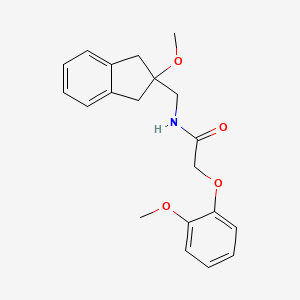
![1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2471965.png)

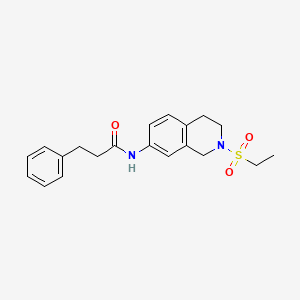
![N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE](/img/structure/B2471972.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2471974.png)
